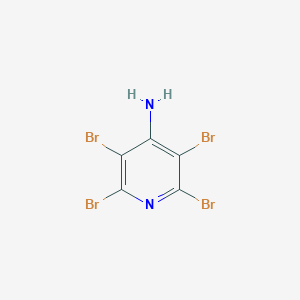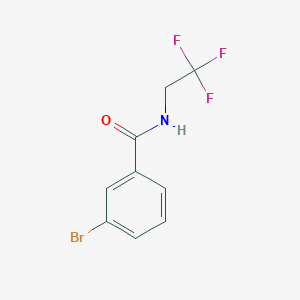
3-bromo-N-(2,2,2-trifluoroethyl)benzamide
Overview
Description
3-bromo-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the empirical formula C9H7BrF3NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-bromo-N-(2,2,2-trifluoroethyl)benzamide can be represented by the SMILES string O=C(C(C=C1)=CC=C1Br)NCC(F)(F)F . The InChI representation is 1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
3-bromo-N-(2,2,2-trifluoroethyl)benzamide is a solid substance . Its molecular weight is 282.06 .Scientific Research Applications
Crystal Structure Analysis
- The study of crystal structures of benzamide derivatives, including those with halogen substitutions such as bromine, provides insights into their molecular configurations, dihedral angles, and supramolecular packing. For instance, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, revealing differences in dihedral angles between benzene rings depending on the halogen substituent (Suchetan et al., 2016) Suchetan, E. Suresha, S. Naveen, N. Lokanath, 2016.
Synthesis and Characterization
- Research into the synthesis and characterization of metal complexes of benzamide derivatives, including those with bromo-N-(di(alkyl/aryl)carbamothioyl) substituents, has been conducted. These studies have detailed the synthesis routes, molecular structures, and characterization of Ni(II) and Cu(II) complexes, contributing to the development of novel compounds with potential applications in material science and coordination chemistry (Binzet et al., 2009) Binzet, N. Külcü, U. Flörke, H. Arslan, 2009.
Halogen-Involved Intermolecular Interactions
- The role of halogen atoms in intermolecular interactions and the existence of isostructurality in the crystal packing of benzamides have been explored. Studies have focused on how Cl, Br, and I substituents influence supramolecular synthons and noncovalent interactions within crystal structures, aiding in the understanding of the structural basis for the properties of these compounds (Mondal et al., 2018) Mondal, R. Shukla, S. Biswas, D. Chopra, 2018.
Fluorination and Trifluoroethylation
- Research has also focused on the fluorination and trifluoroethylation of organic molecules, including the development of methodologies for introducing fluorinated moieties into aromatic compounds. These reactions are significant for drug design, given the impact of fluorinated groups on the biological activity of molecules (Zhao, Jinbo Hu, 2012) Yanchuan Zhao, Jinbo Hu, 2012.
Applications in Medicinal Chemistry
- The indirect trifluoromethylation reactions for constructing bioactive molecule skeletons, such as isocoumarins, have been developed. These methodologies provide new routes for synthesizing compounds with potential pharmaceutical applications (Kehan Zhou et al., 2020) Kehan Zhou, Jingyao Geng, Dongjie Wang, Jingyu Zhang, Yingsheng Zhao, 2020.
Mechanism of Action
Target of Action
The primary targets of 3-bromo-N-(2,2,2-trifluoroethyl)benzamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through nucleophilic substitution or free radical reactions .
properties
IUPAC Name |
3-bromo-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-3-1-2-6(4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICVKCQNDJRERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2,2,2-trifluoroethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



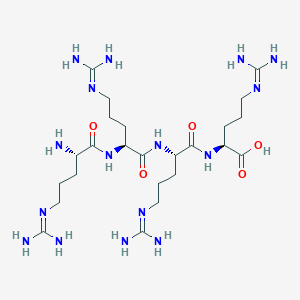
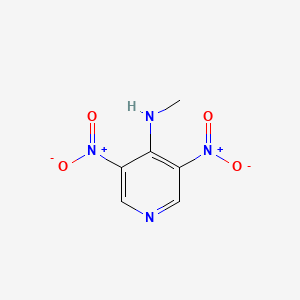
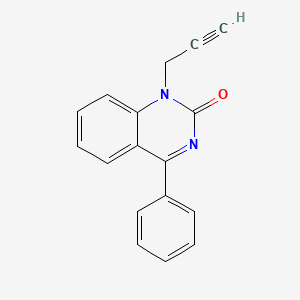
![9,10-Anthracenedione,1,4-bis[(1-methyl-3-phenylpropyl)amino]-](/img/structure/B3256352.png)
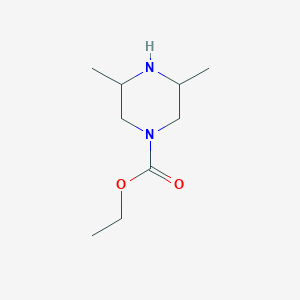
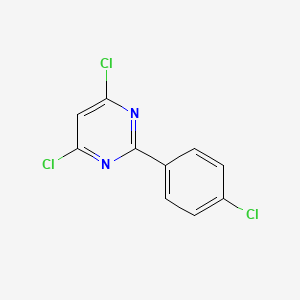
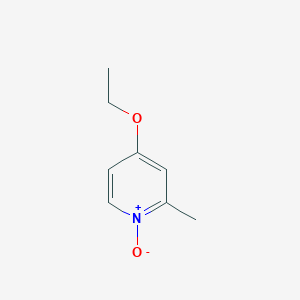
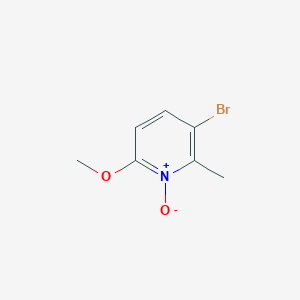
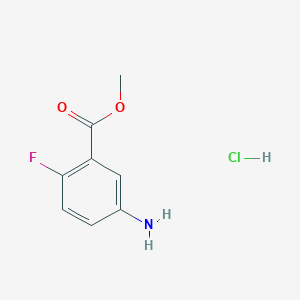
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B3256389.png)

![Acetamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3256407.png)
